molecular formula C9H18N2O B3302533 4-(piperidin-3-yl)morpholine CAS No. 917505-98-7

4-(piperidin-3-yl)morpholine

Cat. No.: B3302533
CAS No.: 917505-98-7
M. Wt: 170.25 g/mol
InChI Key: ITZRLXIJTDBGJS-UHFFFAOYSA-N
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Description

4-(piperidin-3-yl)morpholine is an organic compound that features a morpholine ring attached to a piperidine ring Both morpholine and piperidine are six-membered heterocyclic compounds containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-3-yl)morpholine typically involves the reaction of morpholine with a piperidine derivative. One common method includes the reductive amination of N-tert-butoxycarbonyl-4-piperidone with morpholine, followed by deprotection . This reaction is often carried out in the presence of a reducing agent such as hydrogen gas and a catalyst like platinum or palladium under mild conditions (e.g., 1 MPa or less hydrogen pressure at room temperature) .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are commonly employed to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-3-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the morpholine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pt/C or Pd/C) is common.

    Substitution: Halogenated compounds (e.g., alkyl halides) and bases (e.g., sodium hydride) are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted morpholine or piperidine compounds .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A six-membered ring containing one nitrogen and one oxygen atom.

    Piperidine: A six-membered ring containing one nitrogen atom.

    Piperazine: A six-membered ring containing two nitrogen atoms.

Uniqueness

4-(piperidin-3-yl)morpholine is unique due to its combination of morpholine and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

4-piperidin-3-ylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-9(8-10-3-1)11-4-6-12-7-5-11/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZRLXIJTDBGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Morpholin-4-yl-piperidine-1-carboxylic acid tert-butyl ester (2.70 g, 9.99 mmol) was dissolved in Methylene chloride (50.0 mL, 7.80E2 mmol) and the reaction mixture was treated with Trifluoroacetic Acid (6.0 mL, 78 mmol). The reaction was allowed to stir overnight at room temperature. The solvent was then removed en vacuo to afford the -Piperidin-3-yl-morpholine as a TFA salt. (M+H)=171.06. The crude product contained TFA which was neutralized in the next step. Crude NMR showed evidence of product formation. 1H NMR (400 MHz, DMSO, d6) δ 8.99 (m, 1H), 3.68 (m, 2H), 3.48 (m, 2H), 3.28 (m, 5H), 3.10 (m, 2H), 2.81 (m, 2H), 1.97 (m, 2H), 1.66 (m, 2H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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